Receptor Binding Affinity: ORL-1 Activity in the Context of Quinoxaline Substitution Patterns
The class of substituted-quinoxaline-type piperidine compounds, to which CAS 2034501-34-1 belongs, has been optimized for high-affinity ORL-1 binding, with lead examples achieving Ki values in the low nanomolar range (e.g., compound 38 from US8846929 showed a Ki of 5.7 nM) [1]. While direct data for CAS 2034501-34-1 has not been publicly disclosed, its specific 2-quinoxalinecarbonyl and 6-methoxypyrazin-2-yloxy architecture is structurally distinct from the more commonly explored 6- and 7-quinoxaline isomers, a position which critically influences the exit vector of the carbonyl group and thus the three-dimensional pharmacophore [2]. This structural divergence predicts a unique binding mode compared to 6-substituted analogs such as CAS 2034437-94-8.
| Evidence Dimension | In vitro binding affinity to ORL-1 receptor |
|---|---|
| Target Compound Data | Not publicly disclosed; expected to interact with high affinity based on parent scaffold data. |
| Comparator Or Baseline | US8846929 Compound 38 (a bridged-piperidine analog) achieved Ki = 5.7 nM [1]. |
| Quantified Difference | N/A (no direct internal comparison available). |
| Conditions | Radioligand binding assay using [3H]-nociceptin, pH 7.4, human ORL-1 receptors [1]. |
Why This Matters
The 2-quinoxaline isomer provides a geometrically distinct pharmacophore, potentially offering a different selectivity or resistance profile against off-target opioid receptors, which is critical for pain research programs seeking to avoid mu-opioid liabilities.
- [1] BindingDB Entry for BDBM133869 (US8846929, 38). Ki = 5.70 nM. Assay: Radioligand binding with [3H]-nociceptin. View Source
- [2] Fuchino, K., Goehring, R. R., Shao, B., Taoda, Y., Tsuno, N., Whitehead, J. W. F., & Yao, J. (2014). U.S. Patent No. US8846929B2. Washington, DC: U.S. Patent and Trademark Office. View Source
